

crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

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Compound of Interest

Compound Name: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

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An In-depth Technical Guide to the Crystal Structure of **3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthesis, crystallographic analysis, and structural intricacies of **3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole**. As a privileged scaffold in medicinal chemistry, understanding the precise three-dimensional arrangement and intermolecular interactions of pyrazole derivatives is paramount for rational drug design and materials science applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern pharmacology.[\[3\]](#) Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[\[2\]](#) The compound **3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole**, $C_{11}H_{11}N_3O_2$, serves as an exemplary case study for the detailed structural analysis that underpins the development of novel therapeutics.[\[4\]](#)[\[5\]](#) A profound understanding of its solid-state structure, including molecular geometry and crystal packing, provides critical insights into its physicochemical properties and potential for biological interactions.

Synthesis and Generation of Diffraction-Quality Crystals

The synthesis of the title compound is a well-established procedure involving the condensation reaction of a β -dicarbonyl compound with an arylhydrazine.^[4] This classic approach provides a high yield of the pyrazole derivative.

Causality in Experimental Design

The choice of reactants is strategic: 4-nitrophenylhydrazine provides the N1-aryl substituent and one of the ring nitrogens, while acetylacetone (pentane-2,4-dione) serves as the three-carbon backbone that cyclizes to form the dimethyl-substituted pyrazole ring.^{[4][6]} Ethanol is an ideal solvent as it readily dissolves the reactants and, upon cooling or slow evaporation, facilitates the formation of high-quality single crystals necessary for X-ray diffraction analysis.

Experimental Protocol: Synthesis and Crystallization

- **Reaction Setup:** Dissolve 4-nitrophenylhydrazine (2 mmol) and acetylacetone (2 mmol) in 20 ml of absolute ethanol in a round-bottom flask.^[4]
- **Cyclization:** Equip the flask with a reflux condenser and heat the solution to reflux for 1 hour.^[4] The elevated temperature provides the activation energy for the condensation and subsequent intramolecular cyclization reaction.
- **Crystallization:** After the reflux period, allow the solution to cool slowly to room temperature. The key to obtaining diffraction-quality crystals is to avoid rapid precipitation. The solution should be left undisturbed, allowing for slow evaporation of the solvent over several days.^[4]
- **Crystal Harvesting:** Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol to remove any residual soluble impurities, and dry under vacuum. The melting point of the crystalline product is 373–375 K.^{[4][5]}

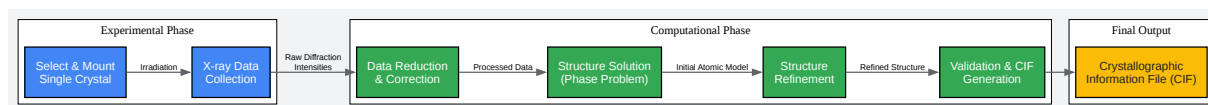
Structural Determination via Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides unambiguous data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[9][10]

The SC-XRD Workflow: From Crystal to Structure

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[7][8] The electrons of the atoms in the crystal lattice scatter the X-rays, and due to the periodic arrangement of the atoms, constructive interference occurs at specific angles, governed by Bragg's Law.[8][11]

The logical workflow for structure determination is a self-validating system, proceeding from data collection through to the final refined structural model.



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Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection and Refinement Parameters

The crystallographic data for **3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole** was collected at a low temperature (120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[4][5] A Rigaku Saturn724+ diffractometer with Mo K α radiation was utilized for this purpose.[4]

Analysis of the Crystal Structure

The crystallographic data reveals the precise molecular geometry and the arrangement of molecules within the crystal lattice, known as crystal packing.

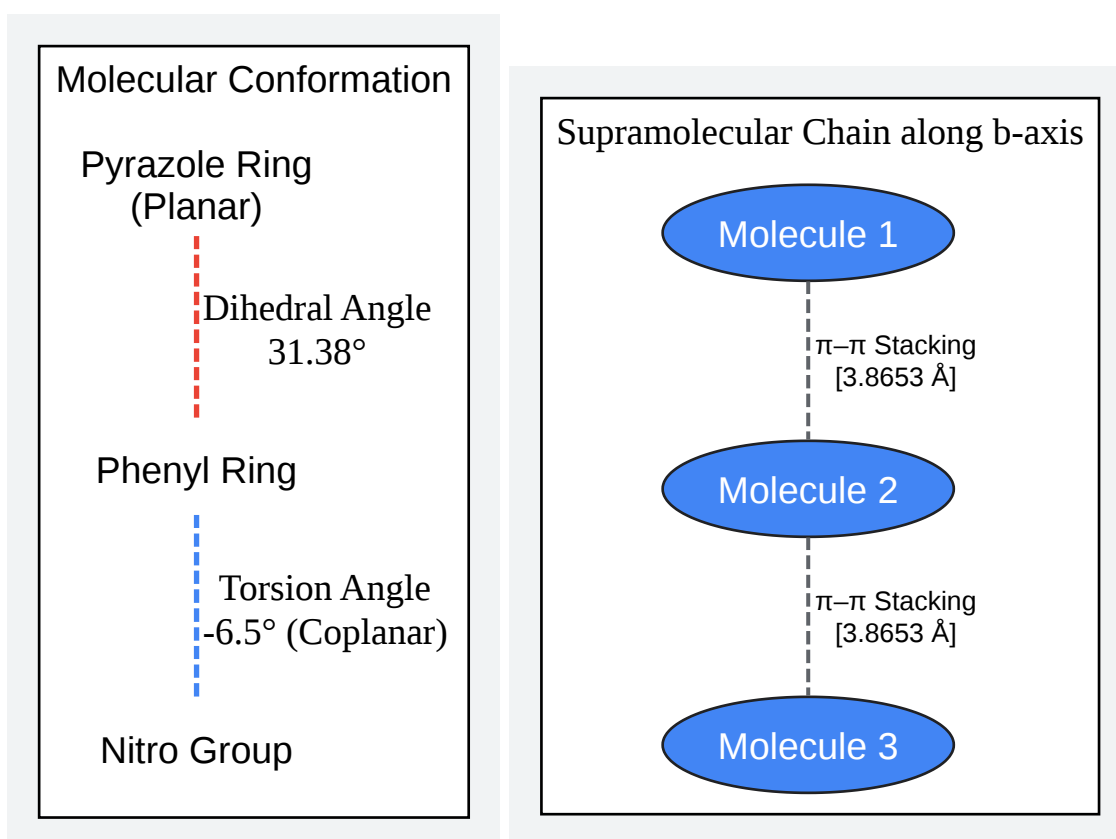
Crystallographic Data Summary

The fundamental parameters defining the crystal structure are summarized below.[\[4\]](#)[\[5\]](#)[\[12\]](#)

Parameter	Value	Significance
Chemical Formula	C ₁₁ H ₁₁ N ₃ O ₂	Defines the elemental composition of the molecule.
Formula Weight	217.23 g/mol	Molar mass of the compound. [13]
Crystal System	Orthorhombic	The unit cell has three unequal axes at 90° to each other.
Space Group	Pca2 ₁	Describes the symmetry elements within the unit cell.
Unit Cell Dimensions	a = 21.3909 (13) Å b = 3.8653 (2) Å c = 12.4514 (8) Å	The edge lengths of the smallest repeating unit of the crystal lattice.
Unit Cell Volume (V)	1029.51 (11) Å ³	The volume of the unit cell.
Molecules per Cell (Z)	4	Number of molecules contained within one unit cell.
Temperature (T)	120 K	Low temperature minimizes atomic motion for higher precision. [5]
R-factor (R1)	0.037	A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-fit (S)	1.09	Indicates the quality of the structural refinement; a value close to 1 is ideal.

Molecular Geometry

The analysis of the solved structure reveals several key geometric features. The pyrazole ring is essentially planar, with a root-mean-square deviation of only 0.009 Å.^{[4][5]} However, the molecule as a whole is not planar. The phenyl ring is significantly twisted with respect to the pyrazole ring, forming a dihedral angle of 31.38°. ^{[4][5]} In contrast, the nitro group is nearly coplanar with the attached benzene ring, with an O-N-C-C torsion angle of -6.5°. ^{[4][5]} This twisted conformation is a critical feature influencing the molecule's overall shape and how it can interact with biological targets.



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